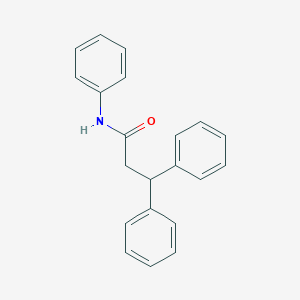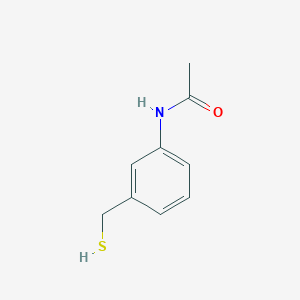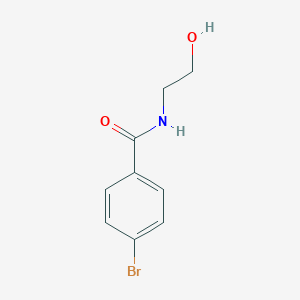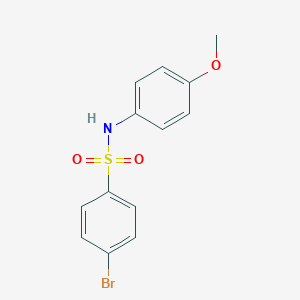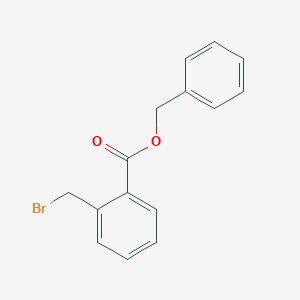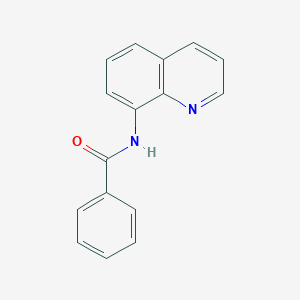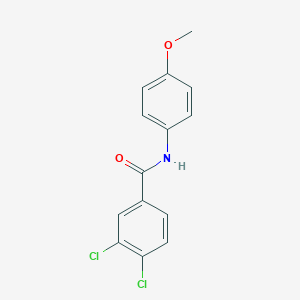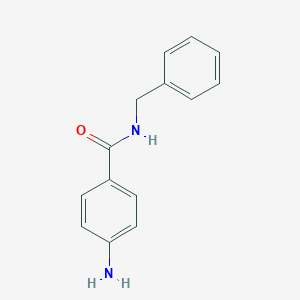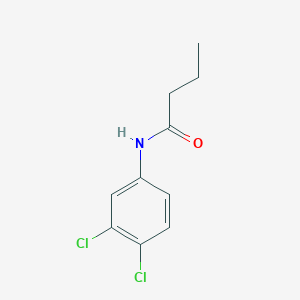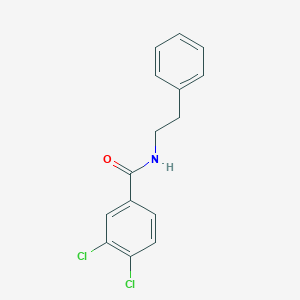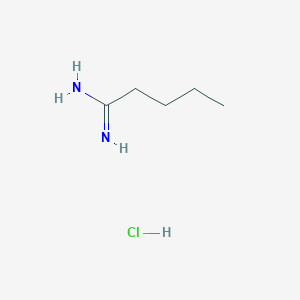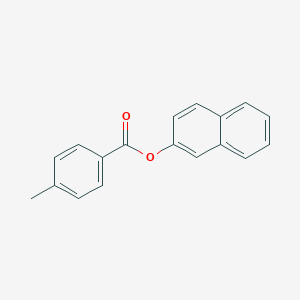
p-Toluic acid, 2-naphthyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Toluic acid, 2-naphthyl ester, also known as 2-Naphthyl p-toluate, is an organic compound with the chemical formula C17H13O2. It is a white crystalline solid that is commonly used in scientific research as a fluorescent probe for detecting and measuring the concentration of lipids in biological samples.
Wirkmechanismus
The mechanism of action of p-Toluic acid, 2-naphthyl ester involves its ability to bind to lipids and become fluorescent upon excitation with ultraviolet light. The fluorescent signal is proportional to the concentration of lipids in the sample, allowing for accurate measurement of lipid content. The probe has been shown to be highly specific for lipids and does not bind to other cellular components, making it an ideal tool for lipid analysis.
Biochemische Und Physiologische Effekte
P-Toluic acid, 2-naphthyl ester has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using p-Toluic acid, 2-naphthyl ester in laboratory experiments include its high specificity for lipids, its non-toxic nature, and its ease of use. The probe is also highly sensitive, allowing for accurate measurement of lipid content in small samples. However, one limitation of using p-Toluic acid, 2-naphthyl ester is its limited solubility in aqueous solutions, which can affect its performance in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of p-Toluic acid, 2-naphthyl ester in scientific research. One area of interest is the investigation of lipid metabolism in disease states such as obesity and diabetes. The probe could be used to measure changes in lipid content and distribution in cells and tissues in response to different treatments. Another area of interest is the development of new fluorescent probes for other cellular components, such as proteins and nucleic acids, using p-Toluic acid, 2-naphthyl ester as a template.
Conclusion
In conclusion, p-Toluic acid, 2-naphthyl ester is a valuable tool for scientific research in the field of lipid analysis. Its high specificity for lipids, non-toxic nature, and ease of use make it an ideal fluorescent probe for measuring lipid content in biological samples. While there are some limitations to its use, future directions for research with this compound are promising and may lead to new discoveries in the field of lipid metabolism and beyond.
Synthesemethoden
The synthesis of p-Toluic acid, 2-naphthyl ester involves the reaction between 2-naphthol and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then hydrolyzed with hydrochloric acid to yield the final product. This method has been widely used in the laboratory to produce high-quality p-Toluic acid, 2-naphthyl ester.
Wissenschaftliche Forschungsanwendungen
P-Toluic acid, 2-naphthyl ester has been widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of lipids in biological samples. It is commonly used in the analysis of lipid droplets and lipid metabolism in cells. It has also been used to investigate the lipid composition of biological membranes and lipoproteins.
Eigenschaften
CAS-Nummer |
84647-13-2 |
|---|---|
Produktname |
p-Toluic acid, 2-naphthyl ester |
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
naphthalen-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C18H14O2/c1-13-6-8-15(9-7-13)18(19)20-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3 |
InChI-Schlüssel |
YFQGMYOMLGSYSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




